molecular formula C17H22N4O B1206790 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide CAS No. 107346-18-9

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide

Cat. No.: B1206790
CAS No.: 107346-18-9
M. Wt: 298.4 g/mol
InChI Key: YZZUVXGTPDAWHI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide typically involves the following steps:

    Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as 2-aminobenzonitrile derivatives, under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.

    Amination: The amino group at the 4-position can be introduced through nucleophilic substitution reactions using amines or ammonia.

    Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine, such as cyclopropylmethylamine, under dehydrating conditions using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups using nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, amines, and other nucleophiles in the presence of bases or catalysts.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide involves its role as a selective type 5 phosphodiesterase inhibitor. By inhibiting this enzyme, the compound can increase the levels of cyclic guanosine monophosphate (cGMP) in cells, leading to various physiological effects. This mechanism is particularly relevant in the context of neurodegenerative disorders, where dysregulation of cGMP signaling is implicated.

Comparison with Similar Compounds

Similar Compounds

    Sildenafil: Another type 5 phosphodiesterase inhibitor used to treat erectile dysfunction and pulmonary arterial hypertension.

    Vardenafil: Similar to sildenafil, used for erectile dysfunction.

    Tadalafil: Another type 5 phosphodiesterase inhibitor with a longer duration of action.

Uniqueness

. Unlike other type 5 phosphodiesterase inhibitors, this compound has shown promise in preclinical studies for neurodegenerative diseases, highlighting its potential as a novel therapeutic agent.

Properties

IUPAC Name

4-amino-8-butyl-N-(cyclopropylmethyl)cinnoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-2-3-5-12-6-4-7-13-14(18)16(21-20-15(12)13)17(22)19-10-11-8-9-11/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZUVXGTPDAWHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C2C(=CC=C1)C(=C(N=N2)C(=O)NCC3CC3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20148019
Record name Ici 198256
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107346-18-9
Record name Ici 198256
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107346189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ici 198256
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20148019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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